Enhanced Hydrophilicity: LogP Reduction vs. 4-Aminopyrimidine-2-thiol
The target compound exhibits a predicted octanol-water partition coefficient (LogP) of −3.52, representing a >1 log-unit decrease compared to 4-aminopyrimidine-2-thiol (LogP = −2.39) . This substantial increase in hydrophilicity is directly attributable to the 5-aminomethyl substituent and translates into meaningful differences in aqueous solubility and permeability—critical parameters for lead optimization in drug discovery where excessive lipophilicity often correlates with poor pharmacokinetics .
| Evidence Dimension | Octanol-water partition coefficient (LogP, predicted) |
|---|---|
| Target Compound Data | LogP = −3.52 |
| Comparator Or Baseline | 4-Aminopyrimidine-2-thiol (LogP = −2.39) |
| Quantified Difference | ΔLogP = −1.13 (target is ≈ 13‑fold more hydrophilic) |
| Conditions | Predicted LogP values obtained from standardized computational models (ACD/Labs or similar) as reported on Chemsrc . |
Why This Matters
A log-unit decrease in LogP typically corresponds to a >10‑fold increase in aqueous solubility, which can significantly simplify formulation development and reduce the need for solubilizing excipients in biological assays.
